3,4,5-Trimethoxyphenylacetaldehyde

描述

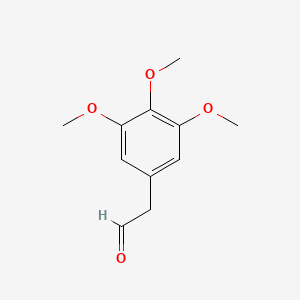

3,4,5-Trimethoxyphenylacetaldehyde is an organic compound with the molecular formula C11H14O4. It is characterized by the presence of three methoxy groups attached to a phenyl ring, which is further connected to an acetaldehyde group. This compound is an intermediate in the metabolism of mescaline, a well-known hallucinogenic compound .

Synthetic Routes and Reaction Conditions:

-

Hydroxylation and Oxidation Method:

Starting Material: 3,4,5-Trimethoxyallylbenzene

Hydroxylation: Cold potassium permanganate is used to hydroxylate 3,4,5-trimethoxyallylbenzene, forming a diol.

Oxidation: The resulting diol is then oxidized using periodic acid or lead tetraacetate to yield this compound.

-

Darzens Glycidic Ester Condensation:

Starting Material: 3,4,5-Trimethoxybenzaldehyde

Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Types of Reactions:

-

Oxidation:

- This compound can undergo oxidation to form 3,4,5-trimethoxybenzoic acid.

Reagents: Common oxidizing agents include potassium permanganate and chromium trioxide.

-

Reduction:

- The compound can be reduced to form 3,4,5-trimethoxyphenylethanol.

Reagents: Sodium borohydride or lithium aluminum hydride are typically used for this reduction.

-

Substitution:

- The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions.

Reagents: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

Oxidation: 3,4,5-Trimethoxybenzoic acid

Reduction: 3,4,5-Trimethoxyphenylethanol

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Metabolic Pathways

3,4,5-Trimethoxyphenylacetaldehyde is primarily recognized as an intermediate in the metabolism of mescaline. Research indicates that:

- It is oxidized to 3,4,5-trimethoxyphenylacetic acid by mouse hepatic microsomes through a NADPH-dependent pathway involving cytochrome P450 isozyme CYP2C29 .

- The presence of methoxy groups enhances its lipophilicity, potentially influencing biological activity and interactions within biological systems.

Psychoactive Research

While mescaline exhibits significant psychoactive effects, studies show that its metabolites, including this compound, tend to have diminished activity. For instance:

- In pharmacological experiments on mice, this compound exhibited significantly reduced effects on catalepsy and sleep prolongation compared to mescaline .

- This suggests that the deamination process plays a crucial role in deactivating the psychoactive effects of mescaline.

Case Studies

- Metabolic Studies : Research has demonstrated that microsomal aldehyde oxidase is essential for the conversion of this compound to its acid form. The enzyme's activity is influenced by various inhibitors such as SKF 525-A and disulfiram.

- Pharmacological Comparisons : Comparative studies on mescaline and its metabolites highlight the significant difference in psychoactive properties. For example, while mescaline induces profound alterations in perception and consciousness, its metabolites do not exhibit similar potency .

Potential Drug Development Applications

Due to its structural characteristics and metabolic pathways:

- This compound serves as a valuable intermediate for synthesizing various pharmaceutical compounds aimed at treating different conditions.

- Its role in drug metabolism may influence the bioavailability of other drugs when present in the system.

作用机制

The mechanism of action of 3,4,5-trimethoxyphenylacetaldehyde is primarily related to its role as an intermediate in the metabolism of mescaline. It is metabolized by microsomal aldehyde oxygenase in the liver, leading to the formation of various metabolites . The compound itself can interact with aldehyde dehydrogenases, influencing the metabolic pathways of other aldehydes in the body.

相似化合物的比较

- 3,4,5-Trimethoxybenzaldehyde

- 3,4,5-Trimethoxyphenylethanol

- 3,4,5-Trimethoxybenzoic acid

Comparison:

- 3,4,5-Trimethoxybenzaldehyde: Similar to 3,4,5-trimethoxyphenylacetaldehyde but lacks the acetaldehyde group. It is used in similar synthetic applications.

- 3,4,5-Trimethoxyphenylethanol: The reduced form of this compound, used in different chemical reactions and applications.

- 3,4,5-Trimethoxybenzoic acid: The oxidized form, used in the synthesis of various organic compounds and as a precursor in pharmaceutical manufacturing.

This compound is unique due to its role as an intermediate in the metabolism of mescaline and its versatility in undergoing various chemical reactions, making it valuable in multiple fields of research and industry .

生物活性

3,4,5-Trimethoxyphenylacetaldehyde (3,4,5-TMPA) is a significant intermediate metabolite of mescaline, a well-known psychedelic compound derived from certain cacti. This article explores the biological activity of 3,4,5-TMPA, focusing on its metabolic pathways, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its three methoxy groups and an acetaldehyde functional group attached to a phenyl ring. Its molecular formula is , with a molecular weight of 210.23 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its biological interactions and activity.

Metabolic Pathways

3,4,5-TMPA is primarily formed during the oxidative metabolism of mescaline. The enzyme microsomal aldehyde oxidase in the liver plays a crucial role in converting 3,4,5-TMPA to 3,4,5-trimethoxyphenylacetic acid (3,4,5-TMPAA) through a NADPH-dependent pathway mediated by cytochrome P450 isozyme CYP2C29 . This metabolic conversion is significant as it illustrates how 3,4,5-TMPA acts as a precursor to less active metabolites.

Biological Activity and Pharmacological Effects

Research indicates that 3,4,5-TMPA exhibits markedly reduced biological activity compared to mescaline. In pharmacological studies involving mice, 3,4,5-TMPA and other deaminated metabolites demonstrated negligible effects on catalepsy induction and sleep prolongation when compared to mescaline . This suggests that the deamination process significantly diminishes the psychoactive properties of mescaline.

Table 1: Comparison of Biological Activities

| Compound | Cataleptogenic Effect | Sleep Prolongation |

|---|---|---|

| Mescaline | Significant | Significant |

| This compound | Negligible | Negligible |

| 3,4,5-Trimethoxyphenylacetic acid | Minimal | Minimal |

Case Studies and Research Findings

- Metabolic Studies : A study identified that the oxidation of 3,4,5-TMPA to 3,4,5-TMPAA was catalyzed by CYP2C29 in mouse hepatic microsomes. The reaction was confirmed to incorporate molecular oxygen into the carboxylic acid product through GC-MS analysis .

- Pharmacological Investigations : In comparative studies on the pharmacological effects of mescaline and its metabolites (including 3,4,5-TMPA), it was found that while mescaline induces significant behavioral changes and psychoactive effects, its metabolites are largely inactive. This was evidenced by experiments measuring cataleptogenic effects and sleep duration in treated mice .

- Potential Therapeutic Applications : Despite its reduced activity compared to mescaline, the metabolic pathways involving 3,4,5-TMPA could be explored for potential therapeutic applications in drug development. Its structural properties may allow for modifications leading to new compounds with desirable pharmacological profiles.

化学反应分析

Oxidation to 3,4,5-Trimethoxyphenylacetic Acid

One of the primary reactions of 3,4,5-trimethoxyphenylacetaldehyde is its oxidation to form 3,4,5-trimethoxyphenylacetic acid. This reaction is catalyzed by cytochrome P450 enzymes in hepatic microsomes and requires NADPH as a cofactor. The oxidation process incorporates molecular oxygen into the carboxylic acid product.

The reaction can be summarized as follows:

This transformation is significant in the metabolic pathway of mescaline and illustrates how this compound acts as an intermediate in the biosynthesis of more complex compounds .

Reaction with Amines

This compound can also undergo nucleophilic addition reactions with amines to form imines or amides. For example:

This reaction typically involves the formation of an iminium ion followed by nucleophilic attack by the amine .

Darzens Condensation

Another interesting reaction involving this compound is the Darzens condensation where it can react to form glycidate derivatives. The reaction involves the formation of an oxirane ring from a precursor compound followed by ring-opening reactions with amines or alcohols:

This reaction highlights its utility in synthesizing various derivatives useful in medicinal chemistry .

Biological Activity and Pharmacological Implications

Research indicates that while mescaline exhibits significant psychoactive effects, its metabolites—including this compound—are generally less active or inactive in terms of inducing catalepsy and prolonging sleep in pharmacological studies. This suggests that deamination plays a crucial role in reducing the psychoactive potential of mescaline .

属性

IUPAC Name |

2-(3,4,5-trimethoxyphenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDZYOCOHQGFKLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10201263 | |

| Record name | 3,4,5-Trimethoxyphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5320-31-0 | |

| Record name | 3,4,5-Trimethoxyphenylacetaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005320310 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4,5-Trimethoxyphenylacetaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10201263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the metabolic fate of 3,4,5-Trimethoxyphenylacetaldehyde in the liver?

A1: Research indicates that this compound, a key metabolite of mescaline, undergoes oxidation in the liver. Mouse liver microsomes, in the presence of NADPH and a specific P450 enzyme (P450 MUT-2 or CYP2C29), convert this compound to 3,4,5-trimethoxyphenylacetic acid []. This reaction incorporates molecular oxygen into the final carboxylic acid product, confirming its nature as an oxygenation process [].

Q2: Are there efficient synthetic routes to produce this compound?

A2: Yes, researchers have developed a mild and effective method for synthesizing 2-alkoxy-2-(3,4,5-trimethoxyphenyl)acetaldehyde, a class of compounds to which this compound belongs. This procedure involves the oxidative cleavage of alkene-3-ols using a specific reagent combination: OsO4/Et3N/KIO4/dibenzo-18-crown-6-ether in a benzene/water solvent system [].

Q3: Does this compound exhibit similar pharmacological activity to its parent compound, mescaline?

A3: Studies in mice suggest that this compound, along with other deaminated metabolites of mescaline, display significantly reduced or absent cataleptogenic effects and pentobarbital-induced sleep prolongation compared to mescaline itself []. This implies a potential difference in pharmacological activity between mescaline and its metabolites, including this compound.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。